molecular formula C23H23ClFN3OS B2630133 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride CAS No. 1217093-40-7

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride

Cat. No. B2630133
M. Wt: 443.97
InChI Key: SANNCZYULMMWNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a useful research compound. Its molecular formula is C23H23ClFN3OS and its molecular weight is 443.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Diversity

A foundational aspect of research on compounds similar to N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is their use in organic synthesis to create structurally diverse libraries. For example, Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene as a starting material in alkylation and ring closure reactions, generating a wide array of compounds including dithiocarbamates, thioethers, and various NH-azoles (Roman, 2013).

Biological Activities

The exploration of biological activities is a significant area of application for compounds structurally related to N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride. Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing that some of these compounds exhibited anti-inflammatory activity without adverse effects on myocardial function (Lynch et al., 2006).

Material Science and Corrosion Inhibition

In material science, specifically in the field of corrosion inhibition, Hu et al. (2016) synthesized two benzothiazole derivatives to investigate their effectiveness against steel corrosion in an acidic solution. These inhibitors demonstrated superior stability and higher efficiency compared to previously reported inhibitors, illustrating the potential of such compounds in protecting materials from corrosion (Hu et al., 2016).

Molecular Imaging and Disease Diagnosis

Another intriguing application is in the field of molecular imaging for disease diagnosis. Shoghi-Jadid et al. (2002) utilized a hydrophobic radiofluorinated derivative, similar in structural complexity to N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride, for positron emission tomography (PET) imaging of Alzheimer's disease. This work illustrates the compound's potential in noninvasively monitoring neurofibrillary tangles and beta-amyloid senile plaques in living patients (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3OS.ClH/c1-26(2)13-6-14-27(23-25-21-19(24)9-5-10-20(21)29-23)22(28)18-12-11-16-7-3-4-8-17(16)15-18;/h3-5,7-12,15H,6,13-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANNCZYULMMWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.